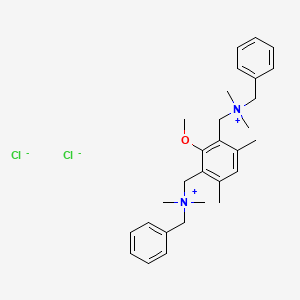
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) is a complex organic compound that features a xylene core substituted with methoxy and dimethyl groups, and further functionalized with benzyldimethylammonium chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) typically involves multiple steps. The initial step often includes the functionalization of the xylene core. This can be achieved through Friedel-Crafts alkylation or acylation reactions, followed by the introduction of methoxy groups via methylation reactions. The final step involves the quaternization of the dimethylamino groups with benzyl chloride to form the benzyldimethylammonium chloride moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts reactions. The methylation and quaternization steps are typically carried out in the presence of suitable solvents and under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The benzyldimethylammonium chloride groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) involves its interaction with molecular targets such as enzymes and receptors. The benzyldimethylammonium chloride groups can interact with negatively charged sites on proteins or cell membranes, leading to changes in their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethoxy-4-methylbenzylamine): Similar structure but with different functional groups.
(4,6-Dimethyl-2-methoxyphenol): Similar core structure with different substituents.
(2,4,6-Trimethylbenzylamine): Similar xylene core with different functional groups.
Uniqueness
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) is unique due to the presence of both methoxy and benzyldimethylammonium chloride groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64049-75-8 |
|---|---|
Molecular Formula |
C29H40Cl2N2O |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
benzyl-[[3-[[benzyl(dimethyl)azaniumyl]methyl]-2-methoxy-4,6-dimethylphenyl]methyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C29H40N2O.2ClH/c1-23-18-24(2)28(22-31(5,6)20-26-16-12-9-13-17-26)29(32-7)27(23)21-30(3,4)19-25-14-10-8-11-15-25;;/h8-18H,19-22H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
ZARYZCUYDZYERY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1C[N+](C)(C)CC2=CC=CC=C2)OC)C[N+](C)(C)CC3=CC=CC=C3)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
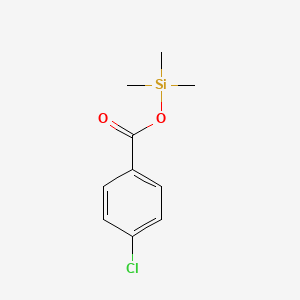



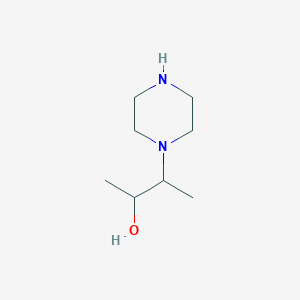

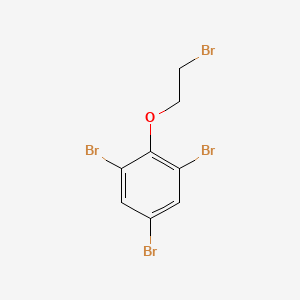

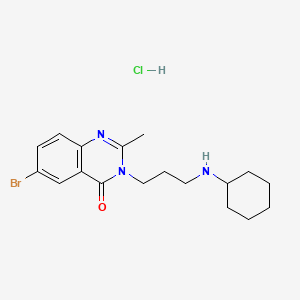
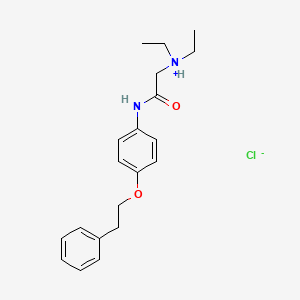
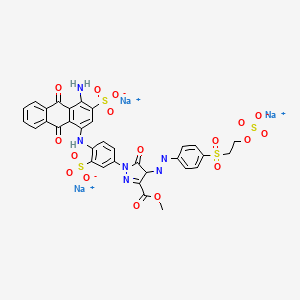

![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
